2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . The exact mechanism of action can vary, but it often involves binding to specific sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-dihydro-1H-imidazol-2-yl)aniline include other imidazole derivatives such as:
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an imidazole ring and an aniline moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYFNPSYFWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.